

environmental impact assessment of vernolate and other thiocarbamates

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Compound of Interest

Compound Name: Vernolate

Cat. No.: B132429

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A Comparative Guide to the Environmental Impact Assessment of **Vernolate** and Other Thiocarbamate Herbicides

Introduction

Thiocarbamates are a class of herbicides widely used in agriculture for the control of grassy and broadleaf weeds. **Vernolate**, along with other compounds such as EPTC, cycloate, and butylate, functions as a selective soil-incorporated herbicide.[1][2] The environmental fate and ecotoxicological effects of these herbicides are of significant concern due to their potential impact on non-target organisms and ecosystems. This guide provides a comparative environmental impact assessment of **vernolate** and other major thiocarbamates, summarizing key data on their environmental persistence, mobility, and toxicity. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Environmental Fate and Transport

The environmental behavior of thiocarbamate herbicides is governed by several factors, including their volatility, water solubility, and interaction with soil components. Microbial breakdown is a primary mechanism of degradation for these compounds in soil.[2][3]

Vernolate is characterized by high to moderate mobility in soil, with reported Koc values ranging from 83 to 391.[1] Volatilization from moist soil surfaces is a significant dissipation pathway.[1][2] The half-life of **vernolate** in moist loam soil is approximately 1.5 weeks.[2]

EPTC (S-ethyl dipropylthiocarbamate) also dissipates from the environment primarily through microbial degradation and volatilization.[4] Its half-life in soil is reported to be between 2 and 18.8 days.[4]

Cycloate (S-ethyl cyclohexylethylthiocarbamate) is moderately persistent in soil and water, with its persistence being dependent on environmental conditions. It is also a highly volatile substance.

Butylate (S-ethyl diisobutylthiocarbamate) degradation can be enhanced in soils with a history of butylate application.[5][6]

The following table summarizes key environmental fate parameters for **vernolate** and other selected thiocarbamates.

Herbicide	Koc (mL/g)	Soil Half-life	Water Solubility (mg/L at 20°C)	Vapor Pressure (mm Hg at 25°C)
Vernolate	83 - 391[1]	~1.5 weeks (moist loam)[2]	90[2][7]	1.0×10^{-2} [1]
EPTC	195	2 - 18.8 days[4]	370	3.4×10^{-2}
Cycloate	413	Moderately persistent	75	2.2×10^{-3}
Butylate	400	History dependent[5][6]	45	1.3×10^{-2}

Ecotoxicity to Non-Target Organisms

The toxicity of thiocarbamate herbicides to non-target organisms varies among the different compounds and the species tested.

Vernolate has shown acute toxicity to aquatic organisms. For fish, the 96-hour LC50 values are 9.6 mg/L for Rainbow trout and 8.4 mg/L for Bluegill sunfish.[8] For the aquatic sowbug (*Asellus brevicaudus*), the 96-hour LC50 is 0.23 mg/L.[1] **Vernolate** also has a high potential

for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 180.[1]

EPTC exposure in rats and dogs has been associated with cardiomyopathy and degenerative effects on the nervous system.[4][9]

The following table presents a comparison of the acute toxicity of **vernolate** and other thiocarbamates to selected aquatic organisms.

Herbicide	Organism	96-hour LC50 (mg/L)
Vernolate	Rainbow trout (Oncorhynchus mykiss)	9.6[8]
Vernolate	Bluegill sunfish (Lepomis macrochirus)	8.4[8]
Vernolate	Mosquitofish (Gambusia affinis)	14.5[8]
Vernolate	Aquatic sowbug (Asellus brevicaudus)	0.23[1]
EPTC	Rainbow trout (Oncorhynchus mykiss)	19
EPTC	Bluegill sunfish (Lepomis macrochirus)	27
Cycloate	Rainbow trout (Oncorhynchus mykiss)	4.5
Butylate	Rainbow trout (Oncorhynchus mykiss)	4.2

Experimental Protocols

Aquatic Toxicity Testing

The acute aquatic toxicity values (LC50) are typically determined through static or flow-through bioassays. For example, the LC50 for **vernolate** with the aquatic sowbug was determined

using a static bioassay without aeration at 15°C with a water hardness of 272 ppm.[1] Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), are followed to ensure data comparability. These protocols specify conditions such as test duration (typically 96 hours for fish), temperature, lighting, water quality parameters (pH, hardness, dissolved oxygen), and the number of organisms per test concentration.

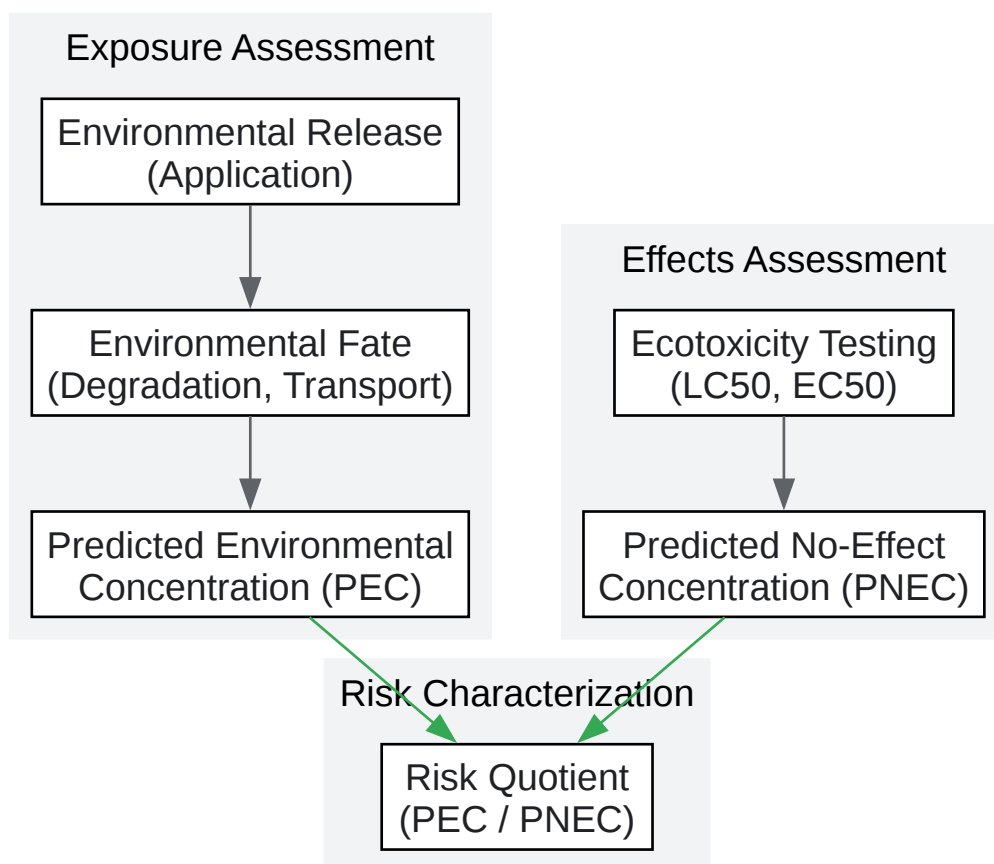
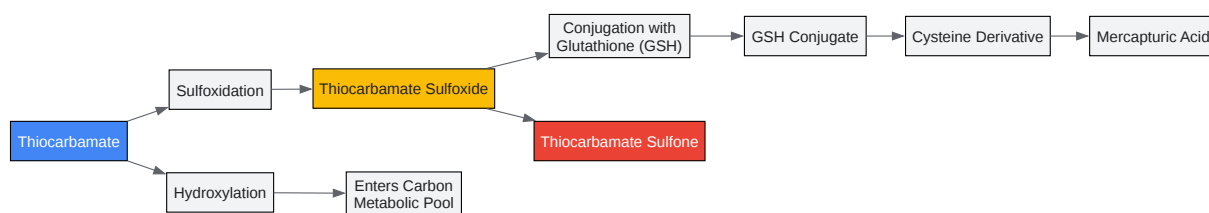
Soil Degradation Studies

The half-life of thiocarbamates in soil is determined through laboratory or field studies. Laboratory studies often involve incubating soil treated with the herbicide under controlled temperature and moisture conditions. The concentration of the herbicide is measured at various time intervals to calculate the degradation rate. Field dissipation studies monitor the decline of the herbicide concentration under real-world environmental conditions.

Mechanism of Action and Signaling Pathways

The primary mode of action for thiocarbamate herbicides is the inhibition of lipid synthesis in plants.[7] In non-target organisms, the toxic effects can be mediated through different pathways. Several thiocarbamates, including **vernolate** and EPTC, have been reported to inhibit aldehyde dehydrogenase (ALDH) in rat liver, which can lead to adverse effects, particularly in combination with alcohol exposure.[1] The general metabolic pathway for thiocarbamates in mammals involves sulfoxidation and conjugation with glutathione, followed by further metabolism to mercapturic acid derivatives. Another route is the oxidation of the sulfur to a sulfoxide and then a sulfone.[1]

Below is a diagram illustrating the generalized metabolic pathway of thiocarbamates in mammals.



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